EINECS 281-761-8

Descripción general

Descripción

EINECS 281-761-8, also known as [1,3,8,10-tetrahydro-1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9-diyl]di-m-phenylene bis (thiocyanate), is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

The preparation of EINECS 281-761-8 involves dissolving bismuth sulfide in sulfuric acid and reacting it with organic dyes under acidic conditions. . The industrial production of this compound follows similar methods, ensuring the consistency and purity required for its applications.

Análisis De Reacciones Químicas

EINECS 281-761-8 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

EINECS 281-761-8 has a wide range of scientific research applications, including:

Chemistry: It is used as a pigment in various chemical formulations due to its stability and resistance to fading.

Biology: The compound’s unique structure makes it useful in biological studies, particularly in understanding cellular processes and interactions.

Mecanismo De Acción

The mechanism of action of EINECS 281-761-8 involves its interaction with specific molecular targets and pathways. The compound stabilizes its helical fold onto bacterial-like membranes, placing its helix axis almost perpendicular to the surface normal. This action likely involves a carpet-like mechanism on the bacterial membrane rather than forming well-defined pores . This unique mechanism makes it effective in various applications, particularly in antimicrobial research.

Comparación Con Compuestos Similares

EINECS 281-761-8 can be compared with other similar compounds, such as:

Sulfur Red 11: This compound shares similar dyeing properties and is used in similar industrial applications.

Bismuth Sulfide: Used in the preparation of this compound, it has distinct properties and applications in different fields.

Organic Dyes: These compounds share similar chemical structures and are used in various dyeing and pigment applications.

This compound stands out due to its unique chemical structure and stability, making it valuable in a wide range of scientific and industrial applications.

Propiedades

Número CAS |

84029-90-3 |

|---|---|

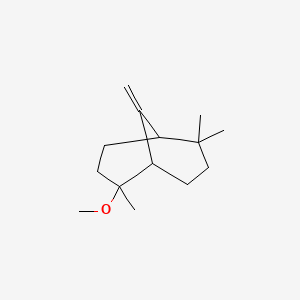

Fórmula molecular |

C14H24O |

Peso molecular |

208.34 g/mol |

Nombre IUPAC |

2-methoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane |

InChI |

InChI=1S/C14H24O/c1-10-11-7-9-14(4,15-5)12(10)6-8-13(11,2)3/h11-12H,1,6-9H2,2-5H3 |

Clave InChI |

SCWCQOUPVCAQJQ-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC2C(=C)C1CCC2(C)OC)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Diiodomethyl)-6-[2-[6-(diiodomethyl)-2,5-dioxabicyclo[2.1.1]hexan-6-yl]ethyl]-2,5-dioxabicyclo[2.1.1]hexane;pyrrolidin-1-ium](/img/structure/B8622000.png)

![methyl(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B8622004.png)

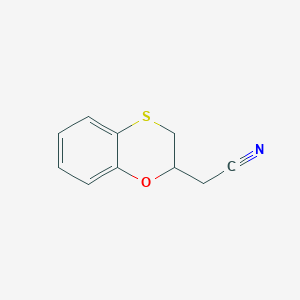

![2-methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride](/img/structure/B8622068.png)

![Ethyl 3-[(3-bromophenyl)thio]propanoate](/img/structure/B8622116.png)